(2Z)-2-[1-(3-hydroxyanilino)ethylidene]-1-benzothiophen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-[1-(3-hydroxyanilino)ethylidene]-1-benzothiophen-3-one is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of a hydroxyanilino group and an ethylidene group attached to the benzothiophene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[1-(3-hydroxyanilino)ethylidene]-1-benzothiophen-3-one typically involves the condensation of 3-hydroxyaniline with an appropriate benzothiophene derivative under controlled conditions. Common synthetic methods include:
Paal-Knorr Reaction: This involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Gewald Reaction: A condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[1-(3-hydroxyanilino)ethylidene]-1-benzothiophen-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyanilino group can be oxidized to form quinone derivatives.
Reduction: The ethylidene group can be reduced to form ethyl derivatives.
Substitution: The benzothiophene core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorosulfonic acid (HSO3Cl) are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Ethyl derivatives.
Substitution: Halogenated benzothiophene derivatives.
Scientific Research Applications
(2Z)-2-[1-(3-hydroxyanilino)ethylidene]-1-benzothiophen-3-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of (2Z)-2-[1-(3-hydroxyanilino)ethylidene]-1-benzothiophen-3-one involves its interaction with specific molecular targets and pathways. The hydroxyanilino group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological targets. The benzothiophene core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Hydrazones: Compounds containing the hydrazone functional group, known for their biological activities.
Quinazolines: Heterocyclic compounds with a wide range of pharmacological properties.
Schiff Bases: Compounds formed by the condensation of primary amines with carbonyl compounds, known for their versatility in synthesis.
Uniqueness
(2Z)-2-[1-(3-hydroxyanilino)ethylidene]-1-benzothiophen-3-one is unique due to its specific structural features, such as the combination of a hydroxyanilino group and a benzothiophene core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H13NO2S |
---|---|
Molecular Weight |
283.3 g/mol |
IUPAC Name |
2-[N-(3-hydroxyphenyl)-C-methylcarbonimidoyl]-1-benzothiophen-3-ol |
InChI |
InChI=1S/C16H13NO2S/c1-10(17-11-5-4-6-12(18)9-11)16-15(19)13-7-2-3-8-14(13)20-16/h2-9,18-19H,1H3 |
InChI Key |
YCRZBJNIOJZCQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC(=CC=C1)O)C2=C(C3=CC=CC=C3S2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.